molecular formula C7H8Cl2N2 B154669 4,6-Dichloro-2-(propan-2-yl)pyrimidine CAS No. 1850-98-2

4,6-Dichloro-2-(propan-2-yl)pyrimidine

Cat. No. B154669
CAS RN: 1850-98-2
M. Wt: 191.05 g/mol
InChI Key: GZRKQOQFSXBYTB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(propan-2-yl)pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be extrapolated to understand the properties and reactivity of 4,6-dichloro-2-(propan-2-yl)pyrimidine.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium reagents . This method could potentially be adapted for the synthesis of 4,6-dichloro-2-(propan-2-yl)pyrimidine by choosing appropriate starting materials and coupling partners.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, multinuclear NMR, FT-IR, and mass spectrometry have been employed to characterize 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas . X-ray crystallography has been used to determine the crystal structures of certain pyrimidine chalcogen compounds . These techniques could be applied to determine the molecular structure of 4,6-dichloro-2-(propan-2-yl)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions . The reactivity of the chlorine atoms in the 4,6-dichloro-2-(propan-2-yl)pyrimidine molecule would allow for further functionalization through such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical absorption and emission properties of the compounds . Quantum chemical calculations can provide insights into the electronic structure and charge transfer properties of these molecules . These analyses can be used to predict the properties of 4,6-dichloro-2-(propan-2-yl)pyrimidine.

Relevant Case Studies

While the provided papers do not include case studies on 4,6-dichloro-2-(propan-2-yl)pyrimidine, they do offer examples of the synthesis and characterization of related compounds, which can serve as a reference for understanding the behavior of this molecule in various chemical contexts .

Scientific Research Applications

Electronic and Photophysical Properties

4,6-di(thiophen-2-yl)pyrimidine derivatives, structurally similar to 4,6-Dichloro-2-(propan-2-yl)pyrimidine, have been studied for their charge transfer properties. The research highlights the tunability of electronic, photophysical, and charge transfer properties by elongating the pi-backbone and employing a push-pull strategy. These derivatives show potential as hole transfer materials, possibly outperforming pentacene, and as electron transfer materials, potentially comparable to tris(8-hydroxyquinolinato)aluminum (Irfan, 2014).

Optical Properties and Sensor Applications

A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which relate to the chemical structure of interest, have been synthesized and evaluated for their optical absorption and emission properties. These compounds exhibit strong emission solvatochromism and are proposed for use as colorimetric and luminescent pH sensors, showing significant potential in various solvent environments (Hadad et al., 2011).

Synthetic Methodologies for Bioactive Compounds

4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, a class of compounds structurally similar to the chemical , have been synthesized via selective and sequential palladium-catalyzed cross-coupling reactions. This methodology is highlighted for its efficiency and versatility in synthesizing various non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, hinting at potential applications in the pharmaceutical and biochemical fields (Martínez et al., 2012).

Nonlinear Optical Properties

Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to the chemical of interest, delves into its potential as a third-order nonlinear optical material. The study encompasses synthesis, structural and spectroscopic analysis, and extensive quantum chemical calculations. It suggests the compound's suitability for nonlinear optical devices like optical limiters and switches, indicative of its potential in advanced optical technologies (Murthy et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is identified as harmful . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,6-dichloro-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKQOQFSXBYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498369
Record name 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(propan-2-yl)pyrimidine

CAS RN

1850-98-2
Record name 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-(propan-2-yl)pyrimidine
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